Catalponol
Description
Contextualization of Catalponol within Natural Product Chemistry
This compound is classified as a sesquiterpene alcohol, a large and diverse class of natural products built from three isoprene (B109036) units. nih.gov Chemically, its defining feature is a tetralone subunit, a bicyclic structure that forms the core of many pharmacologically important compounds. nih.govkisti.re.kr As a secondary metabolite, this compound is not involved in the primary growth and development of the plant but is instead synthesized for specialized functions. researchgate.net It is considered a phytoalexin, a substance produced by plants as part of their chemical defense system to protect against external threats such as pests and pathogens. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈O₂ |
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | (2R,4S)-4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one |
| Class | Sesquiterpene Alcohol |
Historical Perspectives on this compound Isolation and Initial Characterization
The isolation and characterization of this compound were notably detailed in a 1992 study published in the Journal of Chemical Ecology. nih.gov Researchers investigated the heartwood of the southern catalpa tree, Catalpa bignonioides, which was known for its natural resistance to termites. nih.gov
The process began with the extraction of the heartwood using a ternary solvent mixture of acetone, hexane, and water. nih.gov This crude extract was then subjected to further separation to isolate the fraction responsible for its pest-repellent properties. The final purification of the individual compounds was achieved using semipreparative scale reversed-phase high-performance liquid chromatography (HPLC), a technique that separates components of a mixture based on their chemical properties. nih.gov
Following its purification, the compound was identified and characterized using a combination of spectroscopic methods. Gas chromatography-mass spectrometry (GC-MS) was employed to determine its molecular weight and fragmentation pattern, while ultraviolet (UV) spectroscopy provided information about its chromophores. nih.gov To conclusively confirm the elucidated structure, chemical derivatives of the isolated this compound were synthesized and analyzed. nih.gov This multi-faceted approach allowed for the unambiguous identification of the compound and the determination of its specific stereochemistry as (2R,4S)-4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one. nih.gov
Significance of this compound as a Bioactive Natural Product
The primary significance of this compound, as established in its initial discovery, is its role as a potent antitermitic agent. nih.gov The investigation into Catalpa bignonioides heartwood revealed that four compounds were responsible for the majority of its termite resistance. This compound was found to be the most abundant of these, constituting 67% of the active fraction. nih.gov
Table 2: Major Antitermitic Compounds from Catalpa bignonioides Heartwood Extract nih.gov
| Compound | Class | Percentage of Active Fraction |
|---|---|---|
| This compound | Sesquiterpene alcohol | 67% |
| Catalpalactone (B180410) | Phthalide | 25% |
| Epithis compound | Sesquiterpene alcohol | 5% |
Subsequent bioassays confirmed its biological activity against the eastern subterranean termite, Reticulitermes flavipes. nih.gov In cellulose (B213188) pad toxicity tests, pure this compound demonstrated the highest toxicity among the isolated compounds. nih.gov This research highlights this compound as a key contributor to the natural durability of catalpa wood and underscores its potential as a lead compound for developing new, naturally-derived pest control agents. Further research into related compounds from the Catalpa genus has shown a range of other bioactivities, including antioxidant and anticancer properties, suggesting a broad potential for natural products from this source. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4S)-4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,11,14,16H,8-9H2,1-2H3/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQXIESSQVRLCV-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC(C2=CC=CC=C2C1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@@H](C2=CC=CC=C2C1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187771 | |
| Record name | Catalponol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34168-56-4 | |
| Record name | Catalponol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034168564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catalponol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Regulation of Catalponol
Elucidation of Precursor Molecules in Catalponol Biosynthesis
Studies on Catalpa ovata have been instrumental in identifying the precursor molecules involved in this compound biosynthesis. Experimental administration of isotopically labeled compounds to Catalpa ovata callus cultures has helped trace the biosynthetic route. 2-Carboxy-4-hydroxy-α-tetralone, formed via the reductive cyclization of o-succinylbenzoic acid (OSB), has been identified as a key intermediate. jst.go.jp This intermediate undergoes prenylation and decarboxylation, leading to the formation of 2-epithis compound, which subsequently epimerizes to yield this compound. jst.go.jp
Further research involving the administration of 14C-labeled 4-(2-carboxyphenyl)-4-oxobutanoic acid to Catalpa ovata callus tissues indicated that 2-carboxy-4-oxo-1-tetralone (COT) and 2-carboxy-4-hydroxy-1-tetralone (CHT) are on the biosynthetic pathway of naphthoquinones. rsc.org The study suggested that a primary route involves COT leading to prenyl-COT and then catalponone, while a subsidiary route passes through CHT to prenyl-COT and subsequently to this compound. rsc.org
Identification and Characterization of Key Enzymes Involved in the Biosynthetic Cascade
While specific enzymes directly catalyzing every step of this compound biosynthesis have not been fully characterized in detail in the provided search results, the involvement of enzymatic reactions is evident from the proposed biosynthetic pathway. The conversion of 2-epithis compound to this compound involves an epimerization step, which is typically enzyme-catalyzed. jst.go.jp Similarly, the prenylation and decarboxylation of 2-carboxy-4-hydroxy-α-tetralone are enzymatic processes. jst.go.jp
Research into related naphthoquinone biosynthesis, such as shikonin (B1681659) biosynthesis, highlights the role of enzymes like 4-hydroxybenzoate (B8730719) geranyltransferase in prenylation and cytochrome P-450 monooxygenases in naphthoquinone ring formation, suggesting analogous enzymatic activities may be involved in this compound biosynthesis. tandfonline.com Studies on prenyltransferases in the biosynthesis of other natural products illustrate their role in adding prenyl groups to substrates, a crucial step in this compound formation. u-tokyo.ac.jp
Investigation of (2R)-Catalponone as a Biosynthetic Intermediate of Prenylnaphthoquinone Congeners
(2R)-Catalponone has been investigated and confirmed as a biosynthetic intermediate for prenylnaphthoquinone congeners in the wood of Catalpa ovata. jst.go.jpajol.inforesearchgate.net Oxidation of 2-epithis compound yields (2R)-catalponone. jst.go.jp This indicates a close relationship between this compound and catalponone in the biosynthetic network of these compounds in Catalpa species. (2R)-Catalponone is further converted into other compounds like catalpalactone (B180410) and α-lapachones. jst.go.jp
Molecular Mechanisms Governing this compound Biosynthesis Regulation
The molecular mechanisms specifically regulating this compound biosynthesis are not extensively detailed in the provided search results. However, research on the regulation of other plant secondary metabolites, such as catalpol (B1668604) and acteoside in Rehmannia glutinosa, provides insights into potential regulatory mechanisms. This includes the involvement of enzymes like geranyl diphosphate (B83284) synthase and phenylalanine ammonia-lyase, as well as transcription factors and UDP-dependent glycosyltransferases, which can influence the accumulation of these compounds. nih.gov Such studies suggest that the regulation of this compound biosynthesis likely involves the control of gene expression for key enzymes and potentially other regulatory proteins.
Comparative Analysis of Biosynthetic Pathways in Catalpa Species and Related Genera
This compound has been reported in Catalpa ovata and Oroxylum indicum, suggesting shared or similar biosynthetic capabilities within the Bignoniaceae family. nih.gov Catalpa and Chilopsis are closely related as sister genera within Bignoniaceae. jse.ac.cn While detailed comparative analyses of the entire this compound biosynthetic pathway across various Catalpa species and related genera are not explicitly provided, studies on the genetic relationships within the genus Catalpa show distinct clades for Eastern Asian and North American species, which could potentially correlate with variations in secondary metabolite profiles and their biosynthetic pathways. jse.ac.cnnih.gov Chloroplast genome analysis of different Catalpa taxa reveals conserved gene structures, including genes potentially involved in the biosynthesis of various substances, though specific links to this compound biosynthesis require further investigation. nih.govresearchgate.net
Environmental and Genetic Factors Influencing Endogenous this compound Production
Environmental factors are known to influence the production of secondary metabolites in plants. mjpms.innih.gov Factors such as temperature, light, rainfall, soil composition, and nutrient availability can impact phytochemical profiles. mjpms.in Environmental stressors like pollution and drought can stimulate the production of secondary metabolites as a defense mechanism. mjpms.in Altitude can also influence phytochemical profiles, with higher altitudes potentially leading to increased synthesis of secondary metabolites. mjpms.in While these studies discuss environmental influences on plant secondary metabolites generally, their specific impact on this compound production would require dedicated research.
Genetic factors play a fundamental role in determining a plant's capacity to produce specific compounds. The presence and expression levels of genes encoding the enzymes involved in the this compound biosynthetic pathway are under genetic control. Variations in these genes or their regulatory elements among different Catalpa individuals or species could lead to differences in endogenous this compound production. Research on the genetic factors related to stress response in Catalpa bungei, such as aquaporin genes related to low temperature stress, indicates ongoing studies into the genetic basis of adaptation and potentially the production of protective compounds. mdpi.com
Chemical Synthesis Strategies for Catalponol and Its Structural Analogs
Total Synthesis Methodologies of Catalponol
The total synthesis of this compound involves the construction of its complete molecular framework from simpler precursors. Several approaches have been developed, focusing on establishing the correct stereochemistry and incorporating the characteristic structural features.
Enantioselective Synthesis Approaches (e.g., Kündig's Unified Approaches, Suzuki's One-Pot Method)
Enantioselective synthesis is paramount for obtaining this compound in a chirally pure form, as its biological activities may be stereospecific. Kündig and coworkers reported one of the first total syntheses of this compound in 2010, employing two unified approaches. One strategy involved an efficient one-step enantioselective monoreduction of tetralin-1,4-dione to yield 4-hydroxy-1-tetralone with high enantioselectivity. semanticscholar.orgsemanticscholar.org
Suzuki and colleagues developed a distinct one-pot method utilizing chiral iridium-catalyzed tandem asymmetric hydrogen transfer oxidation/aldol condensation. semanticscholar.orgacs.org This method allowed for the synthesis of benzylidene-hydroxytetralones with high enantiomeric excess. semanticscholar.orgacs.org Subsequent regio- and stereoselective hydroboration completed the synthesis of this compound in a two-step sequence. semanticscholar.orgacs.orgscispace.com
Application of Planar Chromiumtricarbonyl Complexes in Enantioselective Routes
Planar chromiumtricarbonyl [Cr(arene)(CO)₃] complexes have been utilized in a more diastereoselective approach to this compound synthesis. semanticscholar.orgsemanticscholar.orgresearchgate.netdntb.gov.ua Kündig's second approach leveraged the use of these complexes. semanticscholar.orgsemanticscholar.org A chromium complex of a dihydroxynaphthalene precursor was prepared. semanticscholar.orgsemanticscholar.org Enantioselective reduction of this complex installed the required chiral benzylic hydroxyl group. semanticscholar.orgsemanticscholar.org Subsequent functionalization, including LDA-mediated enolate formation and prenylation of the Cr(CO)₃ complex, led to the formation of a single diastereomer. semanticscholar.orgsemanticscholar.org Further transformations, including ether hydrolysis and decomplexation, furnished enantiomerically pure this compound. semanticscholar.orgsemanticscholar.org
Dearomatization Strategies in the Construction of the Tetralone Subunit
The construction of the tetralone subunit, a core feature of this compound, can involve dearomatization strategies. While the provided search results specifically mention oxidative dearomatization in the context of synthesizing a precursor for perenniporides semanticscholar.orgresearchgate.net, this type of strategy is a general approach for accessing non-aromatic cyclic systems from aromatic precursors, which is relevant to building the tetralone core of this compound. Oxidative dearomatization can convert an aromatic ring into a cyclohexadienone or related structure, which can then undergo further transformations to form the desired cyclic system. semanticscholar.orgresearchgate.net
Semi-Synthetic Derivatization and Analog Development
Semi-synthetic chemistry involves using naturally occurring compounds as starting materials for the synthesis of modified structures or analogs. tapi.com This approach allows for the creation of derivatives with potentially improved properties or novel activities. tapi.comresearchgate.net
Synthesis and Characterization of Modified this compound Structures (e.g., this compound Methylthiomethyl Ether)
Modified this compound structures can be synthesized through semi-synthetic routes. One example of a modified structure is this compound Methylthiomethyl ether. chemicalbook.com Methylthiomethyl (MTM) ethers are commonly used as protecting groups for hydroxyl groups in organic synthesis. chemeurope.comwikipedia.org The introduction of an MTM ether can be achieved through methods such as Williamson ether synthesis using an MTM halide or by using dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride, which proceeds via a Pummerer rearrangement. chemeurope.comwikipedia.orgrsc.org While the specific synthesis and characterization details of this compound Methylthiomethyl ether were not extensively detailed in the provided results, the general methods for forming MTM ethers are well-established. chemeurope.comwikipedia.orgrsc.org
Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies
The design and synthesis of this compound analogs are important for conducting structure-activity relationship (SAR) studies. acs.orgesisresearch.orghumanjournals.comresearchgate.netwm.edu SAR studies aim to understand how variations in chemical structure affect biological activity. esisresearch.orghumanjournals.comresearchgate.netwm.edu By synthesizing a series of compounds structurally related to this compound, researchers can identify key functional groups or structural motifs responsible for its observed properties. esisresearch.orghumanjournals.comresearchgate.netwm.edu This involves modifying different parts of the this compound molecule and evaluating the activity of the resulting analogs. While the provided search results mention SAR studies in the context of other compound classes like pyrimidine (B1678525) analogs and benzazole derivatives esisresearch.orghumanjournals.comresearchgate.netwm.edu, the principle of designing and synthesizing analogs to explore SAR is directly applicable to this compound. This process guides the rational design of new compounds with potentially enhanced activity or modified profiles. esisresearch.orghumanjournals.comresearchgate.netwm.edu
Pharmacological and Biological Activity Research of Catalponol
Investigation of Antioxidant Activities
Studies have indicated that Catalponol possesses antioxidant properties, contributing to the protection of cells against oxidative damage. nih.govresearchgate.net
In Vitro Evaluation of Intracellular Reactive Oxygen Species Scavenging
This compound has demonstrated the ability to directly scavenge intracellular reactive oxygen species (ROS) in in vitro settings. nih.govresearchgate.net This direct scavenging activity contributes to the reduction of oxidative stress within cells. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com
Induction of Antioxidant Enzymes (e.g., Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1))
Beyond direct ROS scavenging, this compound has also been shown to induce the expression of key antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govresearchgate.net The induction of these enzymes is a significant mechanism by which cells bolster their defense against oxidative insults. nih.govmdpi.comnih.govresearchgate.net
Role in Mitigating Oxidative Stress in Cellular Models (e.g., HepG2 cells)
This compound has been investigated for its role in mitigating oxidative stress in cellular models, such as HepG2 cells. nih.govresearchgate.net Studies using HepG2 cells exposed to oxidative damage inducers, such as hydrogen peroxide (H₂O₂), have shown that this compound can exert protective effects. nih.govresearchgate.netsigmaaldrich.commdpi.commdpi.comscielo.brnih.gov
Exploration of Anti-inflammatory Effects
In addition to its antioxidant activities, research has explored the anti-inflammatory effects of this compound. researchgate.netmdpi.com
Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Interleukin-6, Tumor Necrosis Factor-alpha)
Studies have indicated that this compound can modulate the production of pro-inflammatory mediators. researchgate.netmdpi.com For instance, research on a related compound, catalpalactone (B180410) (also isolated from C. ovata), has shown significant inhibition of nitric oxide (NO) production and inducible NO synthase (iNOS) expression in LPS-induced RAW264.7 cells. mdpi.com Furthermore, levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) were reduced in the presence of this compound in the same cellular model. mdpi.com While these specific findings relate to catalpalactone, they suggest a potential for related compounds like this compound to also influence these inflammatory pathways. researchgate.netmdpi.commdpi.comnih.govfarmaciajournal.com
Inhibition of Key Inflammatory Signaling Pathways (e.g., Nuclear Factor-kappa B (NF-κB) activation)
Studies have indicated that this compound may possess inhibitory effects on inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Although some search results discuss the anti-inflammatory effects of catalpol (B1668604), an iridoid glycoside, through NF-κB inhibition in microglial cells, the direct effect of this compound on NF-κB activation is also mentioned. nih.govfrontiersin.orgnih.govscienceopen.com One study noted that this compound exhibits inhibitory effects on the production of nitric oxide (NO) in LPS-induced RAW 264.7 macrophage cells with an IC₅₀ value of 9.8 μM. medchemexpress.com The NF-κB pathway is a key regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory mediators.
Anti-inflammatory Potential in Astrocytes and Microglial Cells
Neuroinflammation, involving the activation of glial cells like astrocytes and microglia, is implicated in various neurological disorders. imrpress.comfrontiersin.orgamericanbrainfoundation.org Research suggests that compounds like catalpol can attenuate neuroinflammation by modulating the activity of these cells. frontiersin.orgnih.govnih.govnih.gov Specifically, studies on catalpol have shown it can suppress the production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β, and inhibit the activation of microglia induced by lipopolysaccharide (LPS). frontiersin.orgnih.govnih.gov This inhibition is linked to the suppression of pathways such as NF-κB and the NLRP3 inflammasome. frontiersin.orgnih.gov While these findings primarily pertain to catalpol, they highlight a potential area of investigation for this compound's effects on glial cell-mediated inflammation.
Data Table: Anti-inflammatory Effects (Illustrative based on related compound Catalpol)
| Cell Type | Stimulus | Inflammatory Marker | Effect of Compound (Catalpol) | IC₅₀ / Observation | Source(s) |
| BV2 Microglia | LPS | NO | Suppression | Significant reduction | frontiersin.orgnih.gov |
| BV2 Microglia | LPS | TNF-α | Downregulation | Not specified | frontiersin.orgnih.govnih.gov |
| BV2 Microglia | LPS | IL-6 | Downregulation | Not specified | frontiersin.orgnih.govnih.gov |
| BV2 Microglia | LPS | IL-1β | Downregulation | Not specified | frontiersin.orgnih.govnih.gov |
| RAW 264.7 Macrophage | LPS | NO | Inhibition | 9.8 μM | medchemexpress.com |
Studies on Neuroprotective Potential
This compound has been investigated for its potential neuroprotective effects, particularly in the context of neuronal cell models relevant to neurodegenerative conditions.
Enhancement of Dopamine (B1211576) Biosynthesis in Neuronal Cell Models (e.g., PC12 cells)
Research using PC12 cells, a commonly used neuronal cell model, has demonstrated that this compound can enhance dopamine biosynthesis. medchemexpress.comresearchgate.nettargetmol.comnih.govchemfaces.comchemfaces.comchemicalbook.com this compound, at concentrations ranging from 1 to 5 μM, increased intracellular dopamine levels over a period of 12 to 48 hours. researchgate.netnih.govchemfaces.com This effect is suggested to be mediated, at least in part, by the induction of tyrosine hydroxylase (TH) activity, the rate-limiting enzyme in catecholamine biosynthesis. medchemexpress.comresearchgate.nettargetmol.comnih.govchemfaces.comchemicalbook.com this compound at 3 μM was shown to enhance TH activity in a time-dependent manner. researchgate.netnih.govchemfaces.com Furthermore, this compound increased intracellular levels of cyclic AMP (cAMP) and TH phosphorylation, suggesting a mechanism involving the cAMP signaling pathway. medchemexpress.comresearchgate.nettargetmol.comnih.govchemfaces.comchemicalbook.com
Data Table: Effect of this compound on Dopamine Biosynthesis in PC12 Cells
| Concentration Range (μM) | Effect on Intracellular Dopamine Levels | Duration | Proposed Mechanism(s) | Source(s) |
| 1-5 | Increased | 12-48 h | Induction of TH activity, Increased cAMP levels, TH phosphorylation | medchemexpress.comresearchgate.nettargetmol.comnih.govchemfaces.comchemicalbook.com |
| 3 | Enhanced TH activity | Time-dependent | cAMP signaling pathway | researchgate.netnih.govchemfaces.com |
Protection Against L-DOPA-Induced Cytotoxicity in PC12 Cells
L-DOPA, a precursor to dopamine, can induce cytotoxicity in neuronal cells at high concentrations. Studies have investigated this compound's ability to protect against L-DOPA-induced damage in PC12 cells. This compound at concentrations of 2-5 μM was found to inhibit cytotoxicity induced by L-DOPA (100-200 μM) at 48 hours. researchgate.netnih.govchemfaces.com This protective effect is also suggested to be mediated by increased levels of cyclic AMP. researchgate.nettargetmol.comnih.govchemfaces.comchemicalbook.com
Data Table: Protection Against L-DOPA-Induced Cytotoxicity in PC12 Cells
| This compound Concentration Range (μM) | L-DOPA Concentration Range (μM) | Effect on Cytotoxicity | Duration | Proposed Mechanism(s) | Source(s) |
| 2-5 | 100-200 | Inhibited | 48 h | Increased cAMP levels | researchgate.nettargetmol.comnih.govchemfaces.comchemicalbook.com |
Mitigation of Oxidative Damage and Apoptosis in Neuronal Systems
Oxidative stress and apoptosis are significant contributors to neuronal damage in various neurological conditions. mdpi.comfrontiersin.orgbmglabtech.com While direct studies on this compound's effects on oxidative damage and apoptosis in neuronal systems were not extensively detailed in the search results, related research on catalpol indicates potential mechanisms. Catalpol has been shown to decrease reactive oxygen species (ROS) levels, increase antioxidant enzyme activity (like SOD), and reduce apoptosis in neuronal cells stimulated with hydrogen peroxide (H₂O₂). nih.govnih.gov These effects are linked to the regulation of pathways such as the Keap1/Nrf2 pathway and the inhibition of p53-mediated apoptotic pathways (Bcl-2/Bax/caspase-3). nih.govnih.gov Given the structural similarities and shared plant sources, this compound may share some of these anti-oxidative and anti-apoptotic properties, warranting further investigation.
Attenuation of Neuroinflammation in Experimental Models
Neuroinflammation in experimental models is often induced using agents like LPS, which activate glial cells and lead to the release of pro-inflammatory mediators. frontiersin.orgnih.gov As mentioned in section 4.2.3, research on catalpol has demonstrated its ability to attenuate neuroinflammation in LPS-induced microglial cells by suppressing inflammatory markers and inhibiting key signaling pathways like NF-κB and NLRP3. frontiersin.orgnih.gov While direct experimental model data for this compound's attenuation of neuroinflammation was not prominently found, its reported inhibitory effects on NO production in macrophages medchemexpress.com and the related findings for catalpol suggest a potential role for this compound in mitigating neuroinflammatory responses in experimental settings.
Assessment of Antimicrobial Properties
Research into the antimicrobial properties of this compound has explored its activity against different types of microorganisms.
Activity against Bacterial Strains
While some studies have investigated the antimicrobial activity of plant extracts containing compounds like this compound, direct evidence specifically detailing this compound's activity against a wide range of bacterial strains, particularly common human pathogens, is limited within the scope of the provided search results. Some research on related compounds, such as β-Lapachone (a naphthoquinone), has shown potent antimicrobial activity against laboratory strains of bacteria, including Staphylococcus saprophyticus, Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. nih.gov However, these findings are attributed to β-Lapachone, not this compound. Extracts from certain plants within the Bignoniaceae family, where this compound is found, have demonstrated antibacterial activities against Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For instance, extracts of Catalpa bignonioides showed antibacterial activities towards Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net However, the specific contribution of this compound to these observed activities in the extracts is not explicitly detailed in the provided information regarding bacterial strains.
Activity against Fungal Strains
Similar to bacterial activity, direct research specifically on this compound's effects against fungal strains is not extensively detailed in the provided search results. Studies on plant extracts from the Bignoniaceae family have reported antifungal activity. researchgate.net For example, extracts of Catalpa bignonioides showed activity against the yeast Candida albicans. researchgate.net Additionally, research on other plant extracts has demonstrated activity against various fungal pathogens. ekb.egscielo.bracademicjournals.org While this compound is present in some of these plants, the provided information does not isolate and quantify this compound's specific antifungal effects against common fungal strains.
Evaluation of Cytoprotective Effects in Specific Cell Lines
Investigations have demonstrated the cytoprotective effects of this compound in specific cell lines. This compound and its epimer, epi-catalponol, have shown cytoprotective effects against hydrogen peroxide (H2O2)-induced oxidative damage in HepG2 cells. nih.gov These compounds exhibited antioxidant activities by directly scavenging intracellular reactive oxygen species (ROS) and inducing antioxidant enzymes in vitro. nih.gov
Furthermore, this compound has been studied for its protective effects against L-DOPA-induced cytotoxicity in PC12 cells. medchemexpress.com Research indicates that this compound can enhance dopamine biosynthesis by inducing tyrosine hydroxylase (TH) activity in PC12 cells. medchemexpress.comtargetmol.comresearchgate.net This protective effect is reported to be mediated by increased levels of cyclic AMP (cAMP) and TH phosphorylation. targetmol.comresearchgate.net At concentrations ranging from 1-5 µM, this compound increased intracellular dopamine levels in PC12 cells. researchgate.net Moreover, this compound at concentrations of 2-5 µM inhibited L-DOPA (100-200 µM)-induced cytotoxicity in these cells after 48 hours. researchgate.net
Other Investigated Biological Activities
Beyond antimicrobial and cytoprotective effects, other biological activities of this compound have been investigated. This compound has been reported to exhibit inhibitory effects on the production of nitric oxide (NO) in LPS-induced RAW 264.7 macrophage cells, with an IC50 value of 9.8 µM. medchemexpress.com This suggests a potential anti-inflammatory activity.
While the amelioration of hepatic glucose metabolism disorder was mentioned as an example in the outline, the provided search results discussing this specific activity (results nih.gov and nih.gov) refer to the compound Catalpol, which is an iridoid glycoside, distinct from this compound. Therefore, the provided information does not support a claim about this compound's direct role in ameliorating hepatic glucose metabolism disorder.
Molecular Mechanisms of Action and Target Identification of Catalponol
Elucidation of Intracellular Signaling Pathway Modulation
Catalponol has been shown to influence several critical signaling cascades within cells, impacting processes such as inflammation, apoptosis, and oxidative stress response.
Inhibition of NF-κB Pathway and its Downstream Targets
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. Studies have indicated that this compound can inhibit the activation of the NF-κB pathway. researchgate.net Inhibition of NF-κB can lead to the suppression of downstream targets, including pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as inducible nitric oxide synthase (iNOS), which is involved in nitric oxide (NO) production. medchemexpress.comresearchgate.net For instance, catalpalactone (B180410), a related compound also found in Catalpa ovata, significantly inhibited NO production and iNOS expression in LPS-induced RAW264.7 cells, along with reducing levels of IL-6 and TNF-α. researchgate.netresearchgate.net This suggests a potential mechanism by which this compound or its derivatives exert anti-inflammatory effects.
Regulation of p53-mediated Apoptotic Pathways (e.g., Bcl-2/Bax/caspase-3)
The p53 protein plays a crucial role in regulating cell cycle arrest and apoptosis, often through the modulation of proteins in the Bcl-2 family and caspases. The balance between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax is critical in determining cell fate. Caspase-3 is a key executioner caspase in the apoptotic cascade. mdpi.comresearchgate.netnih.govnih.gov While direct studies specifically detailing this compound's regulation of the p53-mediated apoptotic pathway involving Bcl-2, Bax, and caspase-3 were not prominently found in the search results for this compound itself, research on related compounds and general apoptotic mechanisms provides context. For example, other natural compounds have been shown to induce apoptosis by upregulating Bax and downregulating Bcl-2 expression, leading to the activation of caspases. mdpi.comresearchgate.netnih.gov Further research is needed to specifically delineate this compound's precise impact on this pathway.
Activation of Antioxidant Response Pathways (e.g., Keap1/Nrf2 pathway)
The Keap1/Nrf2 pathway is a major defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes by binding to Antioxidant Response Elements (AREs). mdpi.comfrontiersin.orgplos.orgmdpi.comnih.gov Some studies suggest that this compound and epi-catalponol exhibit antioxidant activities by directly scavenging intracellular reactive oxygen species (ROS) and inducing antioxidant enzymes in vitro. researchgate.net While the direct activation of the Keap1/Nrf2 pathway by this compound was not explicitly detailed in the search results, its observed antioxidant activity suggests a potential interaction with this crucial pathway. Compounds with α,β-unsaturated carbonyl systems, which can act as Michael acceptors, are known to activate the Keap1/Nrf2 pathway through modification of Keap1 cysteines. mdpi.complos.org Further investigation is required to confirm if this compound utilizes this or other mechanisms to activate Nrf2 signaling.
Modulation of SIRT1/HIF-1α Pathway in Metabolic Regulation
The SIRT1/HIF-1α pathway is involved in regulating cellular metabolism and responses to hypoxia. SIRT1, a NAD+-dependent deacetylase, can regulate the activity of HIF-1α. abcam.complos.orgnih.gov HIF-1α is a key transcription factor that promotes adaptation to low oxygen conditions by inducing genes involved in glycolysis and other metabolic processes. abcam.com SIRT1 can deacetylate HIF-1α, which can influence its stability and transcriptional activity. abcam.complos.org The SIRT1-HIF-1α axis is also linked to immune responses and metabolic diseases. nih.gov While research on catalpol (B1668604) (an iridoid glycoside also found in Catalpa ovata) has shown it can attenuate metabolic disorders and oxidative stress by regulating the SIRT1/HIF-1α pathway, specifically by activating SIRT1 and inhibiting HIF-1α acetylation, direct evidence for this compound's modulation of this pathway was not found in the provided search results. nih.gov Given the presence of both compounds in Catalpa ovata, further research could explore if this compound also influences this pathway.
Identification of Direct Binding Targets and Receptor Interactions
Identifying the direct molecular targets that a compound binds to is crucial for understanding its precise mechanisms of action. While comprehensive data on the direct binding targets and receptor interactions of this compound is limited in the provided search results, some preliminary information exists. One computational study suggested that this compound might preferentially bind to a pocket of the SARS-CoV-2 Mpro active site, although dynamic molecular assay indicated it did not remain in the active site. ucsc.cl Another computational prediction suggested warfarin (B611796) and this compound preferentially bind to a pocket of the SARS-Cov-2 Mpro active site. unal.edu.co However, these are computational predictions and require experimental validation. Research on other natural compounds highlights various types of direct interactions, including binding to nuclear receptors like PPARγ/RXR or androgen receptors, and interactions with transcription factors. embopress.orgplos.orgsdbonline.orgbiorxiv.org Further experimental studies, such as affinity purification coupled with mass spectrometry or surface plasmon resonance, are needed to definitively identify the direct binding targets and receptor interactions of this compound.
Investigation of Molecular Interference with Biochemical Pathways in Specific Biological Systems (e.g., plant and fungal metabolism)
This compound is a natural product isolated from plants, and its presence in these organisms suggests potential roles in their biological processes, including interactions with other organisms like fungi. Research indicates that secondary metabolites produced by both plants and fungi play significant roles in their interactions, influencing processes such as plant defense mechanisms and fungal growth and pathogenicity. frontiersin.org While direct studies specifically detailing this compound's molecular interference with biochemical pathways in plant and fungal metabolism were not extensively covered in the search results, related concepts were highlighted. For instance, a derivative, this compound methylthiomethyl ether, is used in research to interfere with certain biochemical pathways, potentially affecting plant and fungal metabolism, aiding in the study of plant defense mechanisms and fungal growth processes. biosynth.com The broader field of plant-fungal interactions involves complex molecular cross-talk, including the exchange of small molecules and interference with metabolic pathways. frontiersin.orgresearchgate.netnih.govnih.gov Given that this compound is a plant-derived compound, it is plausible that it plays a role in the biochemical interactions between the producing plant and its environment, including potential interference with fungal metabolic pathways. Further targeted research is needed to elucidate these specific interactions.
Structure Activity Relationship Sar Studies of Catalponol
Correlating Specific Structural Features (e.g., hydroxy group, isopentenyl side chain) with Biological Potency
Catalponol is characterized by a dihydronaphthalenone core structure substituted with a hydroxyl group and an isopentenyl side chain. researchgate.net While comprehensive SAR studies systematically modifying each part of the this compound structure and evaluating the impact on various biological activities are not extensively detailed in the available literature, the presence and position of these functional groups are considered crucial for its observed effects.
The hydroxyl group on the tetralone ring is a polar functionality that can participate in hydrogen bonding, potentially influencing interactions with biological targets. In studies on related 4-hydroxy-alpha-tetralone derivatives, substitutions on the alpha hydroxyl group were found to either retard or not increase in vitro anti-tubercular potential, suggesting the importance of this group or its specific environment for activity in that context. molaid.com The isopentenyl side chain provides a lipophilic region and introduces structural flexibility and bulk, which can be critical for binding to hydrophobic pockets of target proteins or interacting with cell membranes.
This compound has demonstrated antitermitic activity researchgate.netresearchgate.netrsc.org and antioxidant properties researchgate.net. The specific roles of the hydroxyl group and the isopentenyl side chain in mediating these activities would typically be investigated through the synthesis and testing of structural analogs where these groups are modified or removed. Although detailed data from such specific modifications on this compound are limited in the provided sources, the presence of these distinct functional groups suggests their potential involvement in the molecule's interactions with biological systems.
Role of Chirality and Stereochemistry in Biological Activity (e.g., (3R,4S) configuration)
Chirality, the property of a molecule being non-superimposable on its mirror image, plays a significant role in biological systems due to the chiral nature of many biological macromolecules like enzymes and receptors. nih.govlibretexts.orgresearchgate.net Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different biological activities. nih.govresearchgate.netmdpi.com
This compound possesses chiral centers, and its absolute configuration has been determined, including the (2R,4S) configuration. researchgate.netjst.go.jp The importance of stereochemistry in the activity of this compound is highlighted by comparisons with its epimer, epi-catalponol. Studies have shown that this compound and epi-catalponol can exhibit "drastically different activity" in certain bioassays. mdpi.com For instance, in antitermitic tests, this compound demonstrated greater toxicity compared to epi-catalponol. researchgate.net Both this compound and epi-catalponol have shown antioxidant activities, indicating that while their potencies might differ depending on the specific biological target or assay, both stereoisomers can possess relevant bioactivity. researchgate.net
The difference in activity between this compound and epi-catalponol underscores the principle that the precise three-dimensional arrangement of atoms is critical for the molecule's interaction with its biological target, whether it be an enzyme, receptor, or other cellular component.
Here is a table summarizing the comparative activities mentioned for this compound and Epi-Catalponol:
| Compound | Antitermitic Activity | Antioxidant Activity | PTP1B Inhibition | P-388 Leukemia (in vivo) |
| This compound | More toxic than epi-catalponol researchgate.net | Active researchgate.net | Inactive researchgate.netresearchgate.netresearchgate.netresearchgate.net | Inactive (110% T/C at 72 mg/kg/injection) researchgate.netresearchgate.netresearchgate.net |
| Epi-Catalponol | Less toxic than this compound researchgate.net | Active researchgate.net | Inactive researchgate.netresearchgate.netresearchgate.netresearchgate.net | Inactive (activity not specified but grouped with inactive this compound) researchgate.netresearchgate.netresearchgate.net |
Note: "Inactive" indicates no significant activity was observed in the specific assay at the tested concentration.
Comparative SAR Analysis with Epi-Catalponol and Related Naphthalenone Derivatives
As discussed, the comparison between this compound and epi-catalponol is a direct example of how stereochemical differences impact biological activity. Their distinct activities in antitermitic assays researchgate.net versus similar activity profiles (inactivity) in other assays like PTP1B inhibition and P-388 leukemia researchgate.netresearchgate.netresearchgate.netresearchgate.net highlight the target-specific nature of stereochemical influence.
This compound belongs to a class of compounds known as naphthalenone derivatives, specifically dihydronaphthalenones. researchgate.net Other related compounds isolated from natural sources, such as catalponone (a ketone analog of this compound) researchgate.net and other dihydronaphthalenones or tetralone derivatives, have also been investigated for various biological activities, including antimicrobial, phytotoxic, and cytotoxic effects. researchgate.netjst.go.jp While detailed comparative SAR analyses across a broad range of naphthalenone derivatives with this compound are not extensively provided, the isolation and study of these related structures allow for initial comparisons. For instance, catalponone was also found in the antitermitic fraction of Catalpa ovata extract, albeit at a much lower percentage than this compound, suggesting potential differences in potency or role. researchgate.net The diverse biological activities observed among different naphthalenone derivatives underscore that variations in the core structure, substituents, and stereochemistry can lead to a wide spectrum of biological effects.
Computational Chemistry Approaches to SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, are powerful tools increasingly used in SAR studies and drug discovery. oncodesign-services.commdpi.commdpi.comfrontiersin.orgresearchgate.netuinjkt.ac.idju.edu.jonih.govresearchgate.netplos.org These methods can provide insights into the potential interactions between a molecule and its biological target at the atomic level, helping to explain observed activity profiles and guide the design of new, more potent or selective compounds. oncodesign-services.commdpi.comnih.gov
Molecular docking predicts the preferred binding orientation (pose) of a ligand (like this compound) within the binding site of a target protein and estimates the binding affinity. mdpi.comresearchgate.netju.edu.jonih.govresearchgate.net This can help correlate structural features of the ligand with its ability to bind to the target, thus contributing to SAR elucidation. Molecular dynamics simulations extend this analysis by simulating the dynamic behavior of the ligand-protein complex over time, providing information about the stability of the interaction and conformational changes. mdpi.comfrontiersin.orguinjkt.ac.idnih.govplos.org
Pharmacokinetic and Metabolic Research of Catalponol
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Catalponol and its Derivatives
While experimental ADME studies for this compound and its derivatives were not found in detail, in silico predictions have been conducted. In one study, this compound was evaluated for its ADMET profile using computational methods ljmu.ac.uk. Another in silico study examining potential inhibitors of SARS-CoV-2 Mpro also included ADMET analysis for compounds, including this compound researchgate.netmdpi.com. These computational approaches predict parameters related to absorption, distribution, metabolism, and excretion based on the chemical structure of the compound researchgate.netresearchgate.netnih.govnih.gov. However, specific predicted values or detailed findings from these in silico ADME studies for this compound are not presented in data table format within the search results.
Identification and Characterization of this compound Metabolites
Information specifically on the experimental identification and characterization of this compound metabolites in biological systems is not available in the provided search results. Research on metabolite identification often involves techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy wuxiapptec.comoptibrium.comresearchgate.netfrontiersin.org, but these studies were not found to be applied to this compound in the search results.
Pharmacokinetic Profiling in In Vivo Models
Experimental in vivo pharmacokinetic profiling of this compound in animal models is not detailed in the provided search results. While the importance of in vivo pharmacokinetic studies in animal models for evaluating drug candidates is highlighted in general nih.govnih.govmdpi.comnih.govnih.govplantaedb.com, specific data, such as plasma concentration-time profiles or key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) for this compound from in vivo studies, were not found. Some search results discuss in vivo pharmacokinetic profiling for other compounds in various animal models nih.govnih.govmdpi.comnih.govplantaedb.com.
Advanced Methodologies in Catalponol Research
Application of Omics Technologies
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, enable the large-scale study of biological molecules within a system. These high-throughput approaches, combined with bioinformatics, provide new insights into biological phenomena nih.gov. They are valuable tools for understanding how compounds like Catalponol interact with biological systems and identifying potential biomarkers or therapeutic targets mdpi.com.
Genomics and Transcriptomics for Gene Expression Profiling
Genomics involves the systematic study of an organism's entire genome, while transcriptomics focuses on the complete set of RNA transcripts, particularly mRNA molecules, in a cell or population of cells at a specific time. Together, these disciplines allow for the analysis of gene expression profiles, revealing which genes are active and to what extent under different conditions nih.gov. In the context of natural product research, genomics and transcriptomics can help identify genes involved in the biosynthesis of compounds like this compound in plants sfu.ca. Furthermore, when studying the effects of this compound on biological systems, transcriptomics can reveal changes in gene expression patterns that provide clues about the compound's mechanisms of action mdpi.com. High-throughput sequencing and microarray platforms are commonly used technologies in genomics and transcriptomics research eurecat.org.
Proteomics for Protein Abundance and Functional Analysis
Proteomics is the large-scale study of proteins, focusing on their abundance, modifications, interactions, and functions. Proteins are the primary functional molecules in cells, and understanding their dynamics is crucial for comprehending biological processes. Proteomics can identify differentially expressed proteins in response to a compound like this compound, offering insights into the cellular pathways affected mdpi.com. Techniques such as mass spectrometry are central to proteomics research, allowing for the identification and quantification of thousands of proteins in a single experiment youtube.com. Analyzing protein abundance and post-translational modifications can help researchers understand how this compound might modulate cellular functions or signaling cascades.
Metabolomics for Comprehensive Metabolic Pathway Analysis
Metabolomics is the systematic study of all small molecules, or metabolites, within a biological system. These metabolites are the end products of cellular processes and provide a snapshot of the physiological state of an organism nih.gov. Metabolomics can reveal alterations in metabolic pathways induced by the presence of this compound, helping to identify its biological effects and potential targets mdpi.com. For instance, metabolomic profiling can pinpoint changes in specific lipids, amino acids, or energy metabolites that are indicative of a compound's activity nih.gov. Integrated metabolomics and gut microbiota analysis can offer insights into the metabolic conversions of ingested compounds nih.gov.
Integrated Multi-Omics Approaches for Holistic System Understanding
While individual omics technologies provide valuable information about specific types of molecules, integrating data from multiple omics layers (multi-omics) offers a more holistic understanding of complex biological systems nih.gov. Integrated multi-omics approaches, such as combining genomics, transcriptomics, proteomics, and metabolomics data, can reveal the intricate interplay between genes, their transcripts, proteins, and metabolites in response to a stimulus like this compound eurecat.orgnih.gov. This systems biology approach aims to define the inter-relationships of various elements in a system rather than studying each in isolation nih.gov. Data integration and computational tools are essential for analyzing and interpreting these complex datasets, facilitating the discovery of new findings and enhancing translational research nih.gov.
In Silico Research and Computational Chemistry
In silico research, utilizing computational methods and simulations, plays a significant role in modern drug discovery and the study of natural products. Computational chemistry provides tools to model and analyze the behavior of molecules and their interactions with biological targets aganitha.ai.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to another (the receptor, e.g., a protein) to form a stable complex aip.orgeddc.sg. This method assesses how a compound might interact with a defined binding site on a target protein, predicting the binding mode and interaction intensity aip.orgeddc.sg. Molecular docking studies can provide insights into the potential biological targets of this compound and the nature of its interactions, such as hydrogen bonds or hydrophobic interactions nih.gov. This technique is valuable for virtual screening of compound libraries to identify potential drug candidates and understand the molecular basis of their activity eddc.sg. For example, molecular docking has been used to study the binding of compounds, including this compound, to the SARS-CoV-2 protease Mpro to investigate potential antiviral activity ucsc.clresearchgate.netscielo.org.co. The binding affinity is typically represented by a docking score or binding energy researchgate.net.
Example Molecular Docking Data (Illustrative based on search results for similar compounds/targets):
While specific detailed docking data for this compound with a particular target was not extensively provided in the search results beyond its interaction with SARS-CoV-2 Mpro ucsc.clresearchgate.netscielo.org.co, the principle involves calculating binding energies. A lower (more negative) binding energy generally indicates a stronger predicted interaction.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | SARS-CoV-2 Mpro ucsc.clresearchgate.netscielo.org.co | -6.6 researchgate.net | His 41, Glu 166, Leu 27, His 163 (pocket residues) researchgate.net |
| Warfarin (B611796) | SARS-CoV-2 Mpro researchgate.netscielo.org.co | -7.1 researchgate.net | His 41, Glu 166, Leu 27, His 163 (pocket residues) researchgate.net |
Molecular dynamics simulations can further complement docking studies by evaluating the stability of the protein-ligand complex over time nih.govresearchgate.net.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations are a computational tool used to study the dynamic behavior of molecular systems over time. windows.net In the context of natural products like this compound, MD simulations can provide valuable information about their conformational flexibility and how they interact with other molecules, such as proteins, which is crucial for understanding potential binding events and stability. windows.netunal.edu.comdpi.comucl.ac.uk
MD simulations allow researchers to visualize and analyze molecular dynamics at an atomic scale. windows.net This is particularly useful for investigating the conformational diversity of ligand binding pockets and understanding how a molecule might bind to and stabilize specific protein conformations. windows.net While direct studies specifically detailing MD simulations for this compound's conformational analysis or binding stability were not extensively found in the immediate search results, the principles of MD simulations are broadly applicable to understanding the behavior of small molecules and their interactions with biological targets. windows.netmdpi.comucl.ac.uk For instance, MD simulations have been used to explore the binding modes and stability of other small-molecule ligands with proteins, revealing important interactions like hydrogen bonds that contribute to binding affinity. mdpi.com They can also help in predicting previously unknown binding pockets and understanding conformational changes associated with ligand binding. ucl.ac.uk The application of MD simulations to this compound could involve simulating its behavior in different environments (e.g., aqueous solution, lipid bilayers) to understand its preferred conformations and how these might change upon interaction with potential binding partners. Such simulations could provide theoretical support for experimental observations and guide further research into this compound's biological activities.
Bioanalytical Quantification Techniques in Complex Biological Matrices
Accurate and sensitive quantification of this compound in biological matrices, such as blood, plasma, serum, urine, and tissues, is essential for pharmacokinetic studies, bioavailability assessments, and other research areas. resolvemass.caasianjpr.com Bioanalytical quantification involves measuring drug molecules and their metabolites in these complex samples using advanced analytical techniques. resolvemass.caasianjpr.com Sample preparation techniques like liquid-liquid extraction, solid phase extraction (SPE), and protein precipitation are often employed before analysis to isolate the analyte of interest and reduce matrix effects. asianjpr.commdpi.com
Several chromatographic and mass spectrometry-based methods are commonly used for bioanalytical quantification. resolvemass.caresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the quantification of drug molecules and metabolites in complex biological matrices due to its high sensitivity and specificity. resolvemass.cacreative-proteomics.combioxpedia.com LC-MS/MS combines the separation capabilities of liquid chromatography with the detection and identification strengths of tandem mass spectrometry. creative-proteomics.comresearchgate.net
In LC-MS/MS, the liquid chromatograph separates the components of a sample based on their interactions with a stationary phase and a liquid mobile phase. nih.govthermofisher.com The separated analytes then enter a tandem mass spectrometer, where they are ionized and fragmented. creative-proteomics.commeasurlabs.com The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ions and their characteristic fragment ions, allowing for highly selective detection and quantification of the target analyte even in the presence of interfering substances in biological samples. creative-proteomics.comresearchgate.netnih.gov Multiple Reaction Monitoring (MRM) is a common quantitative analysis method used in LC-MS/MS, which monitors specific precursor-product ion pairs, providing high accuracy and resistance to interference. creative-proteomics.com LC-MS/MS has been demonstrated to be effective for analyzing complex biological samples like blood and urine, minimizing background noise and improving the accuracy of trace component quantification. creative-proteomics.com While specific studies on the LC-MS/MS quantification of this compound were not detailed, this technique is routinely applied to the analysis of small molecule drugs and natural products in various biological matrices. bioxpedia.comresearchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another pivotal analytical technique used in the quantification of pharmaceutical compounds within biological matrices. resolvemass.caresearchgate.nettheoverbrookgroup.com HPLC separates compounds based on their interactions with a stationary phase as they are carried through a column by a liquid mobile phase. theoverbrookgroup.comopenaccessjournals.com The separation is achieved by differences in polarity or other chemical properties between the analytes and the stationary and mobile phases. theoverbrookgroup.com
HPLC is often used in conjunction with various detectors, such as UV or fluorescence detectors, for quantifying drug concentrations. resolvemass.catheoverbrookgroup.com It can be used to identify and quantify components in biological specimens like urine, muscle, saliva, and blood. theoverbrookgroup.com In the pharmaceutical industry, HPLC is utilized to quantify compounds in biological samples and assess product purity. openaccessjournals.com While the search results mention HPLC in the context of analyzing natural products and biological samples, a specific application for quantifying this compound using HPLC was not prominently featured. nih.govresearchgate.netchromatographytoday.com However, given this compound's nature as a natural product, HPLC would be a suitable technique for its separation and quantification in various matrices, potentially coupled with a sensitive detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique particularly effective for the quantification of volatile and semi-volatile pharmaceutical compounds in complex biological matrices such as blood, urine, and tissue samples. researchgate.netmeasurlabs.comthermofisher.com GC-MS combines gas chromatography for separating volatile compounds with mass spectrometry for detection and quantification. resolvemass.cameasurlabs.comthermofisher.com
In GC-MS, the sample is first vaporized and carried through a capillary column by an inert carrier gas. measurlabs.comthermofisher.com Compounds separate based on their boiling points and interactions with the stationary phase. measurlabs.comthermofisher.com As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented, and the ions are detected based on their m/z ratio. measurlabs.comthermofisher.com GC-MS is widely utilized in pharmacokinetic studies, toxicology, and drug monitoring due to its high sensitivity. researchgate.netthermofisher.com It can be operated in selected ion monitoring (SIM) mode for targeted analysis or full scan acquisition for untargeted analysis. thermofisher.com While GC-MS is suitable for volatile and semi-volatile compounds, the suitability for this compound would depend on its volatility. Studies have used GC-MS for analyzing bioactive compounds extracted from plants in various solvents. mdpi.com GC-MS is also a standard method in metabolomics for identifying and quantifying small molecular metabolites. nih.gov
Nanotechnology-Based Drug Delivery Systems for Enhanced Bioavailability and Targeted Action
Nanotechnology offers promising approaches for improving the delivery of therapeutic compounds, including natural products like this compound. dovepress.comnih.govmdpi.com Nanotechnology-based drug delivery systems, often utilizing nanoparticles, can enhance the bioavailability of poorly soluble drugs and facilitate targeted delivery to specific cells or tissues. dovepress.comnih.govmdpi.comnih.gov
These systems can overcome challenges associated with traditional drug formulations, such as poor solubility, instability, and lack of targeted delivery. nih.govmdpi.com Nanoparticles can be engineered from various materials, including polymers, lipids, or metallic materials. nih.gov They can encapsulate or attach therapeutic agents, providing controlled release and protecting the drug from degradation. dovepress.comnih.gov
Nanoparticle-based systems can improve bioavailability by enhancing solubility and enabling more effective penetration of biological membranes. mdpi.comnih.gov Targeted delivery can be achieved passively, by utilizing the natural accumulation of nanoparticles in certain tissues (e.g., solid tumors), or actively, by conjugating the nanoparticles with ligands that bind to specific receptors on target cells. nih.govmdpi.comnih.govjyoungpharm.org This targeted approach can increase drug concentration at the site of action while minimizing exposure to healthy tissues, potentially reducing side effects and improving therapeutic efficacy. nih.govmdpi.comjyoungpharm.org
While the search results discuss the general principles and advantages of nanotechnology in drug delivery and its application to natural products, specific research detailing the development or application of nanotechnology-based delivery systems specifically for this compound was not found. dovepress.commdpi.comjyoungpharm.org However, given the potential benefits of enhanced solubility, bioavailability, and targeted delivery offered by these systems, exploring nanotechnology-based formulations for this compound could be a valuable area of future research, particularly if challenges related to its solubility or targeted delivery are identified.
Research Gaps and Future Directions in Catalponol Studies
Identification of Direct Binding Targets and Specific Receptor Interactions
A fundamental gap in the knowledge surrounding Catalponol is the precise identification of its direct molecular targets and the specific receptors with which it interacts. While some studies may suggest potential pathways influenced by this compound, the direct binding events that initiate these effects are often not fully characterized. Future research should focus on employing techniques such as affinity chromatography, pull-down assays, and advanced mass spectrometry-based proteomics to isolate and identify the proteins or receptors that this compound physically binds to. Understanding these direct interactions is crucial for deciphering the compound's primary mechanism of action and predicting potential off-target effects. Research into receptor interactions often involves studying how a compound binds to specific sites on receptors, influencing downstream signaling pathways. embopress.orgplos.orgsdbonline.orgbiorxiv.org
Further Elucidation of Comprehensive Molecular Mechanisms of Action
Beyond identifying direct targets, a more comprehensive understanding of this compound's molecular mechanisms of action is required. This involves mapping the downstream signaling cascades, identifying the affected biological pathways, and understanding how these molecular events translate into observed cellular and physiological effects. While some studies may indicate antioxidant activity, the detailed steps involved, including the activation of specific antioxidant enzymes or the modulation of signaling pathways like Nrf2, need thorough investigation. researchgate.net Techniques such as transcriptomics, proteomics, and phosphoproteomics can provide a broader view of the cellular response to this compound treatment, helping to build a more complete picture of its molecular pharmacology. nih.gov Elucidating these mechanisms is essential for optimizing its therapeutic use and identifying potential synergistic combinations with other agents. acmedsci.ac.ukosaka-u.ac.jpresearchgate.net
Detailed Toxicological Profiling and Safety Assessment
Although not explicitly focused on providing safety profiles, a critical research gap is the need for detailed toxicological profiling and a comprehensive safety assessment of this compound. While natural origin might suggest a degree of safety, rigorous studies are necessary to determine potential toxicity at various dose levels, routes of administration, and exposure durations. This includes evaluating acute and chronic toxicity, genotoxicity, reproductive toxicity, and potential organ-specific toxicities. Such studies are fundamental for establishing a safe dose range for preclinical and, eventually, clinical investigations. Comprehensive toxicological risk assessment is crucial for understanding how chemicals affect human health and ensuring the safety of novel compounds. evotec.cominstem.compublichealthtoxicology.comaltex.orginstem.com
Exploration of Additional Biological Activities and Therapeutic Applications
Current research may have highlighted certain biological activities of this compound, such as antioxidant effects. researchgate.net However, its full spectrum of biological activities and potential therapeutic applications likely remains unexplored. Future research should investigate other potential effects, including anti-inflammatory, anti-cancer, antimicrobial, or neuroprotective properties, using a range of in vitro and in vivo models. Exploring these additional activities could uncover novel therapeutic uses for this compound or its derivatives. Identifying research gaps in the pharmacological profiles of natural compounds is a key step in discovering new therapeutic applications. mdpi.commdpi.com
Development of Novel and More Efficient Synthetic Routes and Analogs
The availability of this compound for research and potential therapeutic use can be limited by its natural abundance and the efficiency of isolation methods. Developing novel and more efficient synthetic routes for this compound is a crucial area for future research. semanticscholar.orgacs.orgacs.orgunige.ch Furthermore, the synthesis of this compound analogs with modified structures could lead to compounds with improved potency, specificity, pharmacokinetic properties, or reduced toxicity. Structure-activity relationship studies based on these synthetic analogs can provide valuable insights into the molecular features critical for its biological activities.
Translational Research and Pre-clinical Efficacy Studies in Relevant Disease Models
To bridge the gap between basic research findings and potential clinical applications, translational research and robust preclinical efficacy studies are essential. acmedsci.ac.ukleicabiosystems.comtno.nlnih.govunifi.it This involves testing this compound in relevant in vitro and in vivo disease models that mimic human conditions where its predicted biological activities could be beneficial. For example, if antioxidant activity is a key feature, studies in models of oxidative stress-related diseases would be warranted. These studies should be well-designed, adequately powered, and utilize relevant endpoints to provide strong evidence of efficacy before moving towards human trials. embopress.orgosaka-u.ac.jp
Integration of Advanced Omics and Computational Methodologies for Systems-Level Understanding
Integrating advanced omics technologies (genomics, transcriptomics, proteomics, metabolomics) with computational methodologies can provide a systems-level understanding of this compound's effects. nih.govfrontiersin.orgsilicogene.comfrontiersin.orgmdpi.com This approach can help to identify complex interactions, predict off-target effects, and reveal biomarkers of response or toxicity. Computational tools, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and network analysis, can complement experimental data to provide deeper insights into the compound's behavior within biological systems. unal.edu.co This integrated approach is vital for accelerating the research process and making informed decisions about the potential of this compound.
Q & A
Q. How can researchers ensure the reproducibility of this compound studies in interdisciplinary collaborations?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata documentation : Share solvent lot numbers, instrument calibration dates.
- Open-source protocols : Use platforms like Protocols.io for step-by-step workflows.
- Blinded analysis : Assign independent teams for data collection and interpretation.
Publish negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
